Superior Antimycobacterial Activity of N-(pyridin-2-yl)benzamides Versus N-(pyridin-3-yl) Isomers
A direct head-to-head comparison of 44 N-pyridinylbenzamide derivatives revealed that compounds bearing the pyridin-2-yl substitution were generally more active against Mycobacterium tuberculosis H37Ra, M. smegmatis, and M. aurum than their pyridin-3-yl counterparts [1]. Among the series, fourteen compounds exhibited MIC values below 31.25 µg/mL against M. tuberculosis H37Ra, with the most potent analogs (N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide and N-(6-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide) achieving an MIC of 7.81 µg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium spp. |
|---|---|
| Target Compound Data | N-(pyridin-2-yl)benzamides: generally more active; most potent analogs MIC = 7.81 µg/mL (26 µM) against M. tuberculosis H37Ra |
| Comparator Or Baseline | N-(pyridin-3-yl)benzamides: generally less active across all tested mycobacterial strains |
| Quantified Difference | Positional isomerism at the pyridine ring produces a qualitative activity difference; the 2-substitution is critical for antimycobacterial potency |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Ra, M. smegmatis, and M. aurum |
Why This Matters
For procurement decisions in antimycobacterial drug discovery programs, the 2-pyridinyl isomer represents the validated active scaffold, whereas the 3-pyridinyl isomer provides a negative control that is consistently less potent.
- [1] Nawrot, D. et al. (2021). N-pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds. Chemical Biology & Drug Design, 97(3), 686-700. PMID: 33068457. View Source
